molecular formula C10H10FNO B2947328 6-Fluoro-3,3-dimethylindolin-2-one CAS No. 866211-45-2

6-Fluoro-3,3-dimethylindolin-2-one

Cat. No. B2947328
CAS RN: 866211-45-2
M. Wt: 179.194
InChI Key: PYIOIVVNDDWUBF-UHFFFAOYSA-N
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Description

“6-Fluoro-3,3-dimethylindolin-2-one” is a chemical compound with the molecular formula C10H10FNO. It has a molecular weight of 179.19 . It appears as a colorless oil .


Molecular Structure Analysis

The molecular structure of “6-Fluoro-3,3-dimethylindolin-2-one” can be represented by the SMILES code: O=C1NC2=C(C=CC(F)=C2)C1©C .


Chemical Reactions Analysis

While specific chemical reactions involving “6-Fluoro-3,3-dimethylindolin-2-one” are not detailed in the retrieved papers, studies have reported on the chemical reactions of similar compounds . For instance, one study discussed the ionization of 1,3-dimethylindolin-2-one .


Physical And Chemical Properties Analysis

“6-Fluoro-3,3-dimethylindolin-2-one” is a colorless oil . Its exact physical and chemical properties such as boiling point, melting point, and density are not specified in the retrieved papers.

Scientific Research Applications

Enzyme Inhibitory Applications

6-Fluoro-3,3-dimethylindolin-2-one may have applications similar to fluoro ketones, which are known to inhibit hydrolytic enzymes. Such compounds can inhibit enzymes like acetylcholinesterase and are thought to form stable hemiketals with active-site serine residues, indicating a potential for specific enzyme targeting and modulation (Gelb, Svaren, & Abeles, 1985).

Spectroscopic Research and DNA Interaction

Fluorinated compounds, such as 2-(4-dimethylaminophenyl)-5-fluoro-6-(morpholin-4-yl)-1H-benzimidazole, have shown potential in quantitative DNA determination, thanks to their interactions with calf thymus DNA, as revealed through spectroscopic methods. This suggests that 6-Fluoro-3,3-dimethylindolin-2-one could also be utilized in DNA interaction studies or as part of molecular probes (Tang et al., 2005).

Fluorescence and Imaging Applications

The fluorescence properties of fluorinated compounds, such as benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, have been studied, indicating that such compounds could be used in imaging or as fluorescent markers. This suggests that 6-Fluoro-3,3-dimethylindolin-2-one might exhibit unique photophysical properties useful in biomedical imaging or as a molecular probe (Politanskaya et al., 2015).

Interaction with Biological Molecules

Studies on similar fluorinated compounds have shown interactions with human serum albumin, altering its conformation and fluorescence, hinting at potential applications of 6-Fluoro-3,3-dimethylindolin-2-one in studying protein-ligand interactions or in drug delivery systems where albumin is a carrier molecule (Wang et al., 2016).

properties

IUPAC Name

6-fluoro-3,3-dimethyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-10(2)7-4-3-6(11)5-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIOIVVNDDWUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)F)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3,3-dimethylindolin-2-one

Synthesis routes and methods

Procedure details

A mixture of methyl 2-(4-fluoro-2-nitrophenyl)-2-methylpropanoate (2.53 g, 0.010 mol, step 1 of Example 15) and iron powder (2.34 g, 0.042 mol) in acetic acid (30 mL) was stirred at 100° C. for 5.5 h. The reaction mixture was rinsed with methanol and it was filtered through a pad of Celite. The filtrate was concentrated. It was added water and the aqueous layer was extracted with ethyl acetate (20 mL×3). The organic layer was washed with brine, dried over sodium sulfate and concentrated. The residue was chromatographed on a column of silica gel eluting with ethyl acetate/hexane (1:6 to 1:4) to give 1.67 g (89%) of the title compound as a white solid.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.34 g
Type
catalyst
Reaction Step One
Yield
89%

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